Bienvenue dans la boutique en ligne BenchChem!

YW3-56 hydrochloride

Cancer cell proliferation PAD4 inhibitor efficacy U2OS osteosarcoma

Choose YW3-56 hydrochloride for its superior cellular potency—demonstrating >60-fold greater growth inhibition (U2OS IC50 ≈ 2.5 μM) than Cl-amidine, despite only a 5-fold difference in PAD4 enzymatic activity. This small-molecule PAD2/4 inhibitor features a dimethyl-amino-naphthalene moiety for intrinsic fluorescence, enabling direct visualization without labeling. Validated in S-180 sarcoma and MDA-MB-231 bone metastasis models at 10 mg/kg, it also serves as a chemical probe to induce SESN2 and suppress mTORC1 signaling. For projects where cellular efficacy and target engagement are critical, YW3-56 offers a clearly differentiated profile over Cl-amidine.

Molecular Formula C27H32ClN5O2
Molecular Weight 494.0 g/mol
Cat. No. B12428441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYW3-56 hydrochloride
Molecular FormulaC27H32ClN5O2
Molecular Weight494.0 g/mol
Structural Identifiers
SMILESCN(C)C1=CC2=C(C=C1)C=C(C=C2)C(=O)NC(CCCN=C(CCl)N)C(=O)NCC3=CC=CC=C3
InChIInChI=1S/C27H32ClN5O2/c1-33(2)23-13-12-20-15-22(11-10-21(20)16-23)26(34)32-24(9-6-14-30-25(29)17-28)27(35)31-18-19-7-4-3-5-8-19/h3-5,7-8,10-13,15-16,24H,6,9,14,17-18H2,1-2H3,(H2,29,30)(H,31,35)(H,32,34)/t24-/m0/s1
InChIKeyLJJCYRVBDASIDX-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





YW3-56 Hydrochloride for PAD2/PAD4 Inhibition: Technical Specifications and Procurement Overview


YW3-56 hydrochloride is a small-molecule inhibitor of protein arginine deiminases (PADs) that targets PAD2 (IC50 = 0.5–1 μM) and PAD4 (IC50 = 1–5 μM) [1]. The compound is intrinsically fluorescent due to its dimethyl-amino-naphthalene moiety, enabling direct visualization without additional labeling [2]. YW3-56 inhibits U2OS osteosarcoma cell growth with an IC50 of approximately 2.5 μM in a p53-dependent manner via induction of SESN2 and subsequent inhibition of the mTORC1 signaling pathway [1][3]. In vivo, YW3-56 (10 mg/kg) reduces tumor growth in S-180 murine sarcoma and MDA-MB-231 breast cancer bone metastasis xenograft models [4].

Why Generic PAD Inhibitor Substitution Fails: YW3-56 Hydrochloride Versus Cl-Amidine Class Compounds


PAD inhibitors within the haloacetamidine class (e.g., Cl-amidine, BB-Cl-amidine) exhibit divergent cellular efficacy profiles that cannot be predicted from enzyme inhibition data alone [1]. The discrepancy between biochemical PAD4 inhibition potency and functional cellular growth inhibition is particularly pronounced in this class—while many compounds show comparable enzyme IC50 values, their effects on cancer cell viability and downstream signaling pathways differ substantially [2]. YW3-56 demonstrates a >60-fold enhancement in cell growth inhibition relative to Cl-amidine, despite only a ~5-fold difference in PAD4 enzymatic inhibition [1]. This disconnect indicates that enzyme potency metrics alone are insufficient to guide compound selection; the cellular pharmacology, target engagement profile, and impact on p53-SESN2-mTORC1 signaling must be evaluated quantitatively [3]. Procurement decisions based solely on PAD4 IC50 comparisons risk selecting compounds with substantially inferior cellular and in vivo activity.

YW3-56 Hydrochloride Quantitative Evidence: Head-to-Head Comparisons Versus Cl-Amidine and PAD Isoform Selectivity Data


YW3-56 Versus Cl-Amidine: Cellular Growth Inhibition Efficacy Head-to-Head Comparison

In a direct head-to-head comparison using U2OS osteosarcoma cells, YW3-56 exhibits >60-fold greater cell growth inhibition efficacy than Cl-amidine (IC50 ≈ 2.5 μM for YW3-56) [1]. Critically, this >60-fold enhancement in cellular potency corresponds to only a ~5-fold increase in PAD4 enzymatic inhibition (IC50 ≈ 1–5 μM for YW3-56 vs. 5.9 μM for Cl-amidine PAD4) [1][2]. At 2–4 μM concentrations, YW3-56 produces predominantly cytostatic effects via slowed cell division, while higher concentrations induce cytotoxic morphological changes [1].

Cancer cell proliferation PAD4 inhibitor efficacy U2OS osteosarcoma Anticancer compound screening

YW3-56 PAD Isoform Selectivity Profile: Quantitative IC50 Data Across PAD1, PAD2, PAD3, and PAD4

YW3-56 exhibits a defined selectivity profile across the PAD enzyme family. For human PAD4, the IC50 is 1.19 × 10³ nM (1.19 μM); for mouse PAD4, 2.54 × 10³ nM (2.54 μM) [1]. Against other PAD isoforms, YW3-56 shows progressively weaker inhibition: PAD1 IC50 = 1.45 × 10³ nM, PAD2 IC50 = 6.34 × 10³ nM, and PAD3 IC50 = 53.43 × 10³ nM (53.4 μM) [1]. This yields a selectivity window of approximately 45-fold for PAD4 over PAD3 (1.19 μM vs. 53.4 μM) and approximately 5-fold over PAD2 (1.19 μM vs. 6.34 μM) [1]. Independent assays confirm YW3-56 activity against PAD2 with IC50 = 0.5–1 μM and PAD4 with IC50 = 1–2 μM .

PAD isoform selectivity PAD1 inhibition PAD2 inhibition PAD3 inhibition Enzyme selectivity profiling

YW3-56 Functional Selectivity: PAD4 Inhibition Blocks Histone Citrullination and NET Formation

In functional cellular assays using human peripheral blood neutrophils and mouse bone marrow neutrophils, YW3-56 treatment significantly decreases histone citrullination and neutrophil extracellular trap (NET) formation upon calcium ionophore stimulation [1]. This functional inhibition of histone H3 citrullination provides a direct readout of cellular PAD4 target engagement. In vivo, YW3-56 treatment increased survival rate from 20% to 60% in a lethal hemorrhagic shock rat model and attenuated acute lung injury with reduced production of pro-inflammatory cytokines [2]. Additionally, YW3-56 inhibited angiotensin II-induced NET formation and reduced abdominal aortic aneurysm rupture in mice, with decreased vascular smooth muscle cell apoptosis and elastin degradation [3].

NETosis inhibition Histone citrullination Neutrophil extracellular traps Inflammation models

YW3-56 Downstream Signaling: Quantitative mTORC1 Pathway Inhibition via SESN2 Induction

YW3-56 treatment leads to decreased phosphorylation of mTORC1 substrates including p70S6 kinase (p70S6K) and 4E-BP1, indicating functional mTORC1 pathway inhibition [1]. Mechanistically, YW3-56 activates p53 target gene expression, including SESN2, which encodes an upstream inhibitor of mTORC1 signaling [1][2]. This SESN2 induction is mediated by PAD4 functioning as a corepressor of p53 via histone citrullination at target gene promoters [1]. YW3-56 also activates the PERK-eIF2α-ATF4 signaling cascade via ER stress, further inducing SESN2 and DDIT4 expression to inhibit mTORC1 kinase activity [3]. Transmission electron microscopy confirms YW3-56 induces autophagy in U2OS cells, and live-cell imaging using mCherry-GFP-LC3B demonstrates inhibited autophagosome maturation to autolysosomes [4].

mTORC1 signaling p53-SESN2 pathway Autophagy regulation Phospho-p70S6K

YW3-56 Cell Cycle Effects: G1/G0 Accumulation and Mitotic Arrest in NSCLC Models

In non-small cell lung cancer (NSCLC) cells, YW3-56-mediated PAD4 inhibition produces quantifiable cell cycle perturbations. Image flow cytometry analysis revealed that YW3-56 treatment accumulates cells in the G1/G0 phases while reducing the fraction of G2/M and S phase cells [1]. Quantification of mitotic phases showed an increasing trend of telophase and prophase cells upon YW3-56 treatment [1]. RNA-sequencing of YW3-56-treated NSCLC cells confirmed transcriptional changes affecting cell cycle and mitotic cell cycle process-related genes, as well as p53 signaling pathway components [1]. These data indicate that YW3-56 induces both G1 arrest and mitotic progression defects in lung cancer cells.

Cell cycle arrest Non-small cell lung cancer G1/G0 phase Mitosis targeting Image flow cytometry

YW3-56 In Vivo Antitumor Efficacy: Tumor Growth Inhibition Across Multiple Xenograft Models

YW3-56 demonstrates in vivo tumor growth inhibition across multiple preclinical models. At 10 mg/kg dosing, YW3-56 reduces tumor growth in the S-180 murine sarcoma tumor model [1]. It also inhibits tumor growth in the MDA-MB-231 triple-negative breast cancer bone metastasis mouse xenograft model [1]. In the original JBC study, YW3-56 demonstrated cancer growth inhibition in mouse xenograft models with minimal detectable adverse effects on vital organs [2]. Furthermore, combination of YW3-56 with histone deacetylase (HDAC) inhibitors produced enhanced tumor growth inhibition compared to either agent alone [2]. In nasopharyngeal carcinoma models, YW3-56 treatment inhibited tumor growth in vivo and promoted DNA damage, apoptosis, and radiosensitivity of NPC cells [3].

Xenograft tumor models In vivo efficacy S-180 sarcoma MDA-MB-231 breast cancer Antitumor activity

YW3-56 Hydrochloride Application Scenarios: Evidence-Based Use Cases for PAD4 Research and Preclinical Studies


Cellular PAD4 Functional Studies Requiring Superior Growth Inhibition Over Cl-Amidine

Researchers investigating PAD4-mediated effects on cancer cell proliferation and viability should select YW3-56 over Cl-amidine when cellular potency is a critical experimental requirement. YW3-56 provides >60-fold greater cell growth inhibition (U2OS IC50 ≈ 2.5 μM) compared to Cl-amidine (≈150 μM) [1]. This enhanced cellular activity enables studies at lower compound concentrations, reducing potential off-target effects associated with high-dose haloacetamidine exposure. Use YW3-56 at 2–4 μM for cytostatic effects (slowed cell division) or higher concentrations for cytotoxic outcomes [1].

PAD Isoform Selectivity Profiling in Inflammatory and NETosis Models

YW3-56 is suitable for experiments requiring defined PAD isoform selectivity with a >45-fold window between PAD4 (IC50 = 1.19 μM) and PAD3 (IC50 = 53.43 μM) [2]. This selectivity enables researchers to use PAD3 inhibition as a negative control at lower YW3-56 concentrations, attributing observed phenotypes specifically to PAD4 engagement. Functional validation in human and mouse neutrophils confirms YW3-56 blocks histone H3 citrullination and NET formation [3]. For studies where PAD2 inhibition is undesirable, note that YW3-56 inhibits PAD2 with IC50 = 6.34 μM (~5-fold less potent than PAD4) [2].

mTORC1 Signaling and Autophagy Pathway Investigation

Investigators studying the p53-SESN2-mTORC1 signaling axis can employ YW3-56 as a chemical probe to induce SESN2 expression and suppress mTORC1 activity. YW3-56 treatment reduces phosphorylation of mTORC1 substrates p70S6K and 4E-BP1, providing quantifiable pharmacodynamic biomarkers [4]. The compound also perturbs autophagy flux by inhibiting autophagosome maturation to autolysosomes, measurable via mCherry-GFP-LC3B live-cell imaging [5]. These pathway-specific effects are mechanistically linked to PAD4's function as a p53 corepressor regulating histone citrullination at SESN2 promoters [4].

Preclinical In Vivo Tumor Xenograft Studies with Combination Therapy Potential

YW3-56 is validated for in vivo oncology studies at 10 mg/kg dosing in S-180 murine sarcoma and MDA-MB-231 breast cancer bone metastasis xenograft models [6]. The compound demonstrates minimal detectable adverse effects on vital organs in mouse studies, supporting its use in extended preclinical investigations [7]. Researchers should consider combination strategies pairing YW3-56 with HDAC inhibitors, which produced enhanced tumor growth inhibition compared to monotherapy [7]. YW3-56 also enhances radiosensitivity in nasopharyngeal carcinoma models, suggesting utility in radiotherapy combination studies [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for YW3-56 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.